molecular formula C11H14FNO4 B8028319 2-Butoxy-3-fluoro-1-methoxy-4-nitrobenzene

2-Butoxy-3-fluoro-1-methoxy-4-nitrobenzene

Cat. No.: B8028319
M. Wt: 243.23 g/mol
InChI Key: UPKSDXFNXXAXCI-UHFFFAOYSA-N
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Description

2-Butoxy-3-fluoro-1-methoxy-4-nitrobenzene is an organic compound with the molecular formula C11H14FNO4 and a molecular weight of 243.23 g/mol It is a derivative of benzene, characterized by the presence of butoxy, fluoro, methoxy, and nitro functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-3-fluoro-1-methoxy-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar electrophilic aromatic substitution reactions, optimized for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-3-fluoro-1-methoxy-4-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy and butoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of substituted benzene derivatives with different functional groups.

Scientific Research Applications

2-Butoxy-3-fluoro-1-methoxy-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Butoxy-3-fluoro-1-methoxy-4-nitrobenzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can form sigma-bonds with nucleophiles, generating intermediates that can undergo further transformations. The specific pathways and targets depend on the functional groups present and the conditions of the reaction .

Comparison with Similar Compounds

Similar Compounds

    2-Butoxy-3-fluoro-1-methoxybenzene: Lacks the nitro group, resulting in different reactivity and applications.

    2-Butoxy-3-fluoro-4-nitrobenzene:

    3-Fluoro-1-methoxy-4-nitrobenzene: Lacks the butoxy group, leading to variations in its reactivity and applications.

Uniqueness

2-Butoxy-3-fluoro-1-methoxy-4-nitrobenzene is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-butoxy-3-fluoro-1-methoxy-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4/c1-3-4-7-17-11-9(16-2)6-5-8(10(11)12)13(14)15/h5-6H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKSDXFNXXAXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1F)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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